molecular formula C14H20ClN3O3 B030286 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide CAS No. 152013-26-8

4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide

Cat. No. B030286
CAS RN: 152013-26-8
M. Wt: 313.78 g/mol
InChI Key: HQOQHUQAQLNFOP-UHFFFAOYSA-N
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Description

“4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C14H20ClN3O3 . It is also known as Mosapride .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminomethyl-4-(4-fluorobenzyl)morpholine in dichloromethane with 4-amino-5-chloro-2-ethoxycarboxylic acid and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride . The reaction mixture is stirred at 25% for 4 hours. The reaction liquid is then washed with water, sodium hydroxide solution, and saturated sodium chloride solution, and dried. The obtained substance is recrystallized with ethanol to obtain Mosapride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 421.9 g/mol . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Gastroprokinetic Activity

4-Amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide and its analogues demonstrate potent gastroprokinetic activity. This activity is crucial in enhancing gastric emptying, a key factor in treating various gastrointestinal disorders. Studies have shown that certain derivatives of this compound, such as 4-amino-5-chloro-2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, exhibit significant in vivo gastric emptying activity in animal models. Moreover, these compounds have been found to be free from dopamine D2 receptor antagonistic activity, which is beneficial in reducing potential side effects (Kato et al., 1992), (Kato et al., 1991).

Structural and Activity Relationships

Research into the structural elements of these compounds has been extensive. For instance, the reversal of the amide bond in related compounds has been shown to result in a fall in gastroprokinetic activity, highlighting the significance of the amide bond in these molecules (Kalo et al., 1995). Furthermore, studies have examined the effects of different heteroalicycles in the benzamide structure, indicating the direction of the N-benzyl group as a critical factor influencing gastric emptying activity (Morie et al., 1995).

Synthesis and Derivatives

The synthesis of these compounds has been explored in various studies. For instance, the synthesis of gefitinib, a cancer drug, involves a process that includes 4-amino-5-chloro-2-ethoxybenzamides (Jin et al., 2005). Additionally, the synthesis and evaluation of other derivatives have contributed to the understanding of their potential applications in treating different medical conditions.

Pharmacological Properties

The pharmacological properties of these compounds have been a subject of interest due to their potential therapeutic applications. The study of their interactions with serotonin receptors and their effects on gastrointestinal motility has been pivotal in understanding their potential as gastroprokinetic agents (Sonda et al., 2004).

Mechanism of Action

Target of Action

Des-4-fluorobenzyl Mosapride, also known as GT4H5AY6FS or 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide, is the main metabolite of Mosapride . Its primary target is the serotonin receptor 4 (5-HT4) . This receptor plays a crucial role in the gastrointestinal (GI) motility .

Mode of Action

Des-4-fluorobenzyl Mosapride acts as a gastroprokinetic agent . It enhances upper GI motility by stimulating the 5-HT4 receptor . The EC50 value, which is the concentration of the drug that gives half-maximal response, is 74.2 nM in guinea pig ileal longitudinal muscle myenteric plexus .

Biochemical Pathways

The activation of the 5-HT4 receptor by Des-4-fluorobenzyl Mosapride leads to an increase in the motility of the upper GI tract . This action affects the biochemical pathways related to GI motility, resulting in enhanced movement of food through the stomach and small intestine .

Pharmacokinetics

The pharmacokinetics of Des-4-fluorobenzyl Mosapride shows that it has a dose-proportional increase in Cmax and AUC, indicating linear pharmacokinetics up to 40 mg . The Cmax of its metabolite M-1 is 1/6 of that of the unchanged drug . Urinary excretion of the unchanged Mosapride and M-1 during 48 hours after single dosing accounted for 0.1-0.4% and 7.0-11.0% of the dose, respectively .

Result of Action

The stimulation of the 5-HT4 receptor by Des-4-fluorobenzyl Mosapride results in an increase in the force of contraction and beating rate in isolated atrial preparations . It has been shown to increase colonic motility in dogs, horses, and guinea pigs in vivo . Formulations containing Mosapride, including this metabolite, are used in human and veterinary medicine to mitigate post-surgical and Parkinson’s-induced constipation .

Action Environment

The action of Des-4-fluorobenzyl Mosapride can be influenced by various environmental factors. For instance, the presence of cilostamide, a phosphodiesterase III inhibitor, can enhance the force of contraction under isometric conditions in isolated paced human right atrial preparations . Furthermore, the sex of the subject can also influence the pharmacokinetics of Mosapride, with males showing more rapid elimination and extensive first-pass metabolism compared to females .

Safety and Hazards

This compound is considered a poison if ingested . It is recommended to keep it in a dark place, sealed and dry, at room temperature .

properties

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOQHUQAQLNFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934399
Record name 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152013-26-8
Record name 4-Amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152013268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES-4-FLUOROBENZYL MOSAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4H5AY6FS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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